Mecamylamine (hydrochloride)-13C4,15N
Description
Historical Trajectory and Evolution as a Research Tool
Mecamylamine (B1216088) was first brought to the market as an orally active ganglionic blocker to treat hypertension. wikipedia.orgdrugbank.com However, its broad mechanism of action led to its gradual replacement by more specific antihypertensive drugs. drugbank.com Despite its decline in clinical use for blood pressure control, the scientific community recognized its potential as a research tool. drugbank.comnih.gov Because it readily crosses the blood-brain barrier, it became instrumental in studying the central nervous system. drugbank.com This transition marked a significant evolution, from a clinical therapeutic to a powerful compound for investigating the intricacies of neuropharmacology.
| Property | Description |
| Mechanism of Action | Non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) |
| Selectivity | Non-selective, acting on various nAChR subtypes |
| Key Research Application | Investigating the role of the nicotinic cholinergic system in the central nervous system |
Significance of Stable Isotopic Labeling: Mecamylamine (hydrochloride)-13C4,15N in Advanced Research Paradigms
While mecamylamine itself is a powerful research tool, the synthesis of its stable isotope-labeled form, this compound, represents a significant leap forward for quantitative and metabolic studies.
Stable isotope labeling involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C) and Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N). nih.govnih.gov This labeling creates a compound that is chemically identical to the original but has a greater mass. This mass difference is detectable by mass spectrometry, a highly sensitive analytical technique. nih.gov
The primary significance of this compound lies in its application as an internal standard in quantitative analysis. nih.gov When researchers aim to measure the concentration of mecamylamine in biological samples (like plasma or brain tissue), they can add a known amount of the 13C4,15N-labeled version. Because the labeled and unlabeled compounds behave identically during sample preparation and analysis, the ratio of the two detected by the mass spectrometer allows for extremely precise and accurate quantification of the unlabeled mecamylamine.
Furthermore, this labeled compound is invaluable for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govnih.gov By administering the unlabeled drug and using the labeled version as a tracer, scientists can follow the metabolic fate of mecamylamine in the body with high precision, without the safety concerns and disposal issues associated with radioactive isotopes. science.gov The incorporation of four ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, ensuring clear differentiation from the unlabeled compound and any potential background interference.
| Parameter | Unlabeled Mecamylamine | Mecamylamine-13C4,15N |
| Molecular Formula | C₁₁H₂₁N | ¹³C₄C₇H₂₁¹⁵N |
| Use in Research | Pharmacological effects studies | Internal standard for quantitative analysis, metabolic tracer |
| Detection Method | Mass Spectrometry | Mass Spectrometry (differentiated by mass) |
| Key Advantage | Readily available | Enables precise quantification and non-radioactive tracing |
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
N,2,3,3-tetra((113C)methyl)bicyclo[2.2.1]heptan-2-(15N)amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i1+1,2+1,3+1,4+1,12+1; |
InChI Key |
PKVZBNCYEICAQP-WNJSOVSZSA-N |
Isomeric SMILES |
[13CH3]C1(C2CCC(C2)C1([13CH3])[15NH][13CH3])[13CH3].Cl |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mecamylamine Action in Research Systems
Noncompetitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors
Mecamylamine's interaction with the nAChR ion channel complex characterizes it as a non-competitive antagonist. drugbank.com This mode of action means that it does not prevent acetylcholine from binding to the receptor, but rather, it obstructs the subsequent ion flow that would typically lead to neuronal excitation. drugbank.comnih.gov This blockade is achieved by mecamylamine (B1216088) physically entering and occluding the open channel pore. nih.gov
While considered non-selective, mecamylamine exhibits varying degrees of potency across different nAChR subtypes. guidetopharmacology.orgnih.gov Its inhibitory efficacy is more pronounced at certain neuronal subtypes compared to others. Research has quantified this through the determination of IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the receptor's response. For instance, mecamylamine demonstrates a higher potency for the α3β4 subtype, which is prevalent in the autonomic ganglia, compared to the α7 subtype. guidetopharmacology.org The differential sensitivity of various nAChR subtypes to mecamylamine underlies its complex pharmacological profile. nih.gov
| nAChR Subtype | IC₅₀ Value |
|---|---|
| α3β4 | 640 nM |
| α4β2 | 2.5 µM |
| α3β2 | 3.6 µM |
| α7 | 6.9 µM |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of mecamylamine for various human nicotinic acetylcholine receptor (nAChR) subtypes, as reported by Abcam. guidetopharmacology.org
A key feature of mecamylamine's action is its voltage-dependent channel blockade. drugbank.comnih.gov This means the effectiveness of the blockade is influenced by the membrane potential of the neuron. Studies have shown that mecamylamine's ability to block nAChR currents is more pronounced at hyperpolarized (more negative) membrane potentials and is relieved by membrane depolarization. nih.gov This voltage dependency arises because the positively charged mecamylamine molecule is driven into the channel pore by the negative intracellular potential. When the membrane potential becomes less negative or positive, the antagonist is more readily expelled from the channel, thus relieving the block. nih.gov This characteristic suggests that mecamylamine preferentially interacts with and stabilizes the open state of the nAChR channel. drugbank.com
The interaction of mecamylamine with nAChRs is often described by a "trapping" block model. nih.govnih.gov According to this model, mecamylamine enters the ion channel pore when the receptor is in its open, agonist-bound conformation. nih.govnih.gov Once inside, the channel can still close, effectively "trapping" the mecamylamine molecule within the pore. nih.gov This trapped state is highly stable, and the antagonist cannot easily dissociate until the channel reopens upon subsequent agonist binding. nih.gov The reopening of the channel, especially when combined with membrane depolarization, facilitates the escape of the trapped mecamylamine. nih.gov This trapping mechanism explains the use-dependent nature of the block, where the degree of inhibition increases with more frequent receptor activation, and the slow reversal of its effects. nih.gov
Stereochemical Considerations in nAChR Interactions
Mecamylamine is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers): S-(+)-mecamylamine and R-(-)-mecamylamine. nih.gov Research has revealed that these stereoisomers can exhibit different pharmacological properties, which has significant implications for their interaction with nAChRs. wikipedia.orgnih.gov
While initial studies suggested minimal differences in the inhibitory potency (IC₅₀ values) between the two enantiomers for a given nAChR subtype, subsequent research has highlighted significant differences in their binding and dissociation kinetics. wikipedia.org Specifically, the S-(+)-enantiomer has been observed to dissociate more slowly from α4β2 and α3β4 nAChRs compared to the R-(-)-enantiomer. wikipedia.org This slower "off-rate" for the S-(+)-isomer suggests that it may produce a more prolonged blockade of these neuronal receptors at equilibrium. wikipedia.org
The structural differences between the S-(+) and R-(-) enantiomers lead to distinct interactions within the nAChR channel. Molecular modeling and nuclear magnetic resonance (NMR) studies have begun to elucidate these structural determinants. For example, at the α4β2 nAChR, the two enantiomers may have different binding orientations and interact with different amino acid residues within the transmembrane domain of the receptor subunits. It has been proposed that S-(+)-mecamylamine can act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs, while the R-(-)-enantiomer acts as an inhibitor of both high- and low-sensitivity α4β2 nAChRs. Furthermore, muscle-type nAChRs appear to be somewhat more sensitive to the R-(-)-enantiomer than to the S-(+)-enantiomer. wikipedia.org These differential interactions at a molecular level are responsible for the unique modulatory profiles of each enantiomer. nih.gov
| Enantiomer | Key Differentiating Property | Affected nAChR Subtypes |
|---|---|---|
| S-(+)-Mecamylamine | Slower dissociation rate (off-rate) | α4β2, α3β4 |
| R-(-)-Mecamylamine | Higher sensitivity at muscle-type nAChRs | Muscle-type nAChRs |
This table summarizes the key reported differences in the interaction of S-(+)- and R-(-)-mecamylamine with nicotinic acetylcholine receptors (nAChRs). wikipedia.org
Pre Clinical Pharmacological Investigations and Behavioral Neuroscience Applications
Neurotransmitter System Modulation in Animal Models
Mecamylamine (B1216088) serves as a critical tool for probing the function of nicotinic acetylcholine (B1216132) receptors (nAChRs) and their role in modulating various neurotransmitter systems.
Mecamylamine effectively inhibits the release of dopamine (B1211576) that is triggered by nicotine (B1678760). In studies using striatal slices from animal models, mecamylamine demonstrated a concentration-dependent inhibition of nicotine-evoked dopamine release. nih.gov The mechanism of this action is noncompetitive, meaning that even with increasing concentrations of nicotine, the inhibitory effect of mecamylamine cannot be completely overcome. nih.gov This noncompetitive antagonism suggests that mecamylamine blocks the dopamine-releasing effects of nicotine through a mechanism that does not involve direct competition for the same receptor binding site as nicotine. nih.govnih.gov Research has shown that mecamylamine can achieve a maximum inhibition of approximately 85% of nicotine-evoked dopamine release. nih.gov
Table 1: Effect of Mecamylamine on Nicotine-Evoked Dopamine Release
| Parameter | Value | Finding | Source |
|---|---|---|---|
| Mechanism | Noncompetitive Inhibition | Mecamylamine produces a rightward and downward shift of the nicotine concentration-response curve that is not surmounted by increasing nicotine concentrations. | nih.gov |
| IC₅₀ | 0.12 ± 0.04 µM | The concentration of mecamylamine that produces 50% of its maximal inhibitory effect on nicotine-evoked dopamine release. | nih.gov |
| Iₘₐₓ | 85 ± 4% | The maximum inhibition of dopamine release achieved by mecamylamine. | nih.gov |
Mecamylamine acts as a broad-spectrum antagonist for neuronal nAChRs. nih.gov Its primary mechanism of action at central nervous system nAChRs involves binding to a site within the open ion channel of the receptor, rather than competing directly with acetylcholine at its binding site. nih.govnih.gov This ion channel blockade prevents the influx of ions that would normally occur upon receptor activation by an agonist like acetylcholine or nicotine.
Studies using Xenopus oocytes to express various human nAChR subtypes have shown that mecamylamine inhibits multiple neuronal receptor subtypes, including α4β2, α3β4, and α7. nih.gov Its antagonism is characterized by slow recovery rates, particularly for neuronal receptors, resulting in prolonged inhibition after exposure. nih.gov This contrasts with its effects on muscle-type nicotinic receptors, from which it dissociates more rapidly. nih.gov This activity highlights its role as a key pharmacological tool for differentiating the function of central versus peripheral cholinergic systems. duke.edu
Chronic administration of nicotinic antagonists can lead to adaptive changes in the brain, most notably an upregulation of nAChR density. Research in mice has demonstrated that chronic infusion of mecamylamine leads to a significant increase in the number of [³H]-nicotine binding sites in numerous brain regions. capes.gov.br One study found that after seven days of continuous mecamylamine infusion, [³H]-nicotine binding increased in 41 out of 46 brain regions examined, with an average increase of 56.5%.
Interestingly, this effect is similar to the upregulation observed following chronic nicotine (agonist) treatment. When both drugs were administered concurrently, the increase in binding sites was additive, suggesting that both the agonist and antagonist affect the same receptor populations through different mechanisms that culminate in a similar plastic response. This upregulation occurs without a corresponding change in the messenger RNA (mRNA) levels for the α4 or β2 receptor subunits, indicating the change is not due to increased gene transcription but likely results from post-transcriptional mechanisms, such as decreased receptor turnover or enhanced receptor assembly and trafficking.
Behavioral Phenotyping in Rodent Models
The functional consequences of mecamylamine's antagonism of nAChRs are evident in a range of behavioral paradigms in rodents, particularly those related to the effects of nicotine.
In rodent models, nicotine acts as a positive reinforcer, and animals will learn to perform tasks, such as pressing a lever, to receive intravenous infusions of the drug. Mecamylamine consistently attenuates this behavior. Pre-treatment with mecamylamine dose-dependently decreases the number of nicotine infusions self-administered by rats. nih.gov This finding provides strong evidence that the reinforcing effects of nicotine, which drive addiction, are mediated by central nAChRs that mecamylamine blocks. nih.govnih.gov Studies have also shown that mecamylamine can diminish the reward-enhancing effects of nicotine self-administration without necessarily altering the number of lever presses for the drug under certain experimental conditions. nih.gov
Table 2: Summary of Mecamylamine's Effects on Nicotine-Related Behaviors in Rodents
| Behavioral Paradigm | Animal Model | Key Finding | Implication | Source |
|---|---|---|---|---|
| Nicotine Self-Administration | Rat | Dose-dependently decreases the number of self-administered intravenous nicotine infusions. | Blocks the primary reinforcing effects of nicotine. | nih.gov |
| Intracranial Self-Stimulation (ICSS) | Rat | Prevents the reward-enhancing effects (decrease in brain reward thresholds) of nicotine self-administration. | Attenuates the rewarding properties of nicotine. | nih.gov |
| Nicotine Discriminative Stimulus | Rat | Consistently blocks the ability of rats to discriminate nicotine from saline. | The interoceptive cues of nicotine are mediated by nAChRs. | nih.gov |
In drug discrimination studies, animals are trained to recognize the internal (interoceptive) state produced by a drug. For example, a rat can be trained to press one lever after receiving a nicotine injection and another lever after receiving saline. This paradigm tests the ability of other compounds to either mimic or block the drug's subjective effects.
Pretreatment with mecamylamine consistently and effectively blocks the discriminative stimulus effects of nicotine. nih.gov When administered prior to nicotine, mecamylamine prevents animals from recognizing the nicotine cue, leading to a reduction in responding on the nicotine-associated lever. nih.gov This blockade is robust and generally cannot be overcome by increasing the dose of nicotine, which is consistent with mecamylamine's noncompetitive mechanism of action at nAChRs. nih.govnih.gov These findings confirm that the subjective effects of nicotine that guide drug-seeking behavior are dependent on nAChR activation. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Mecamylamine |
| Mecamylamine (hydrochloride)-13C4,15N |
| Nicotine |
| Dopamine |
| Acetylcholine |
| Hexamethonium |
Characterization of Antagonist-Precipitated Somatic Signs in Nicotine-Naïve Animal Models
While the nicotinic antagonist Mecamylamine is widely used to precipitate withdrawal signs in nicotine-dependent subjects, research has also explored its effects in animals with no prior exposure to nicotine. In nicotine-naïve rats, administration of a sufficiently high concentration of Mecamylamine can induce a "quasi-nicotine abstinence syndrome". nih.gov This phenomenon demonstrates that acute blockade of nicotinic acetylcholine receptors (nAChRs) can, by itself, produce behavioral signs that resemble those seen during withdrawal from chronic nicotine administration.
In one key study, while lower concentrations of Mecamylamine had no effect on nicotine-naïve rats, a higher concentration was observed to induce a range of somatic signs. nih.gov These precipitated behaviors included gasps/writhes, teeth chattering/chews, and shakes/tremors, providing evidence that a baseline level of cholinergic activity through nAChRs is necessary to prevent these physical manifestations. nih.gov The induction of these signs by a nicotinic antagonist in the absence of nicotine dependence points to the fundamental role of the endogenous cholinergic system in maintaining physiological homeostasis.
Table 1: Mecamylamine-Precipitated Somatic Signs in Nicotine-Naïve Rats
| Category of Sign | Specific Behaviors Observed | Reference |
|---|---|---|
| Respiratory/Oral | Gasps, Writhes, Teeth Chatter, Chews | nih.gov |
| Motor | Shakes, Tremors | nih.gov |
| Ocular | Ptosis (drooping of the eyelid) | nih.gov |
Investigation of Mecamylamine's Role in Neuropsychiatric-Relevant Behavioral Models (e.g., catalepsy, antidepressant-like responses)
Mecamylamine has been investigated in various animal models relevant to neuropsychiatric conditions, revealing complex interactions with systems underlying mood and motor control.
Antidepressant-Like Responses: Multiple preclinical studies using mouse models of depression have demonstrated that Mecamylamine can produce significant antidepressant-like effects. nih.govnih.gov In behavioral paradigms such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), acute administration of Mecamylamine reduces immobility time, an indicator of an antidepressant-like response. nih.govproquest.com This effect is not observed with antagonists that cannot cross the blood-brain barrier, such as hexamethonium, indicating that the action is centrally mediated. nih.govproquest.com
The mechanisms underlying this response appear to be dependent on specific nAChR subunits. Studies using knockout mice have shown that mice lacking either the β2 or α7 nAChR subunits are insensitive to the antidepressant-like effects of Mecamylamine in the FST. nih.govproquest.com This suggests that the therapeutic potential of decreasing nAChR activity is dependent on the presence of both β2 and α7 subunits. nih.govproquest.com Furthermore, research has identified that the antidepressant-like effects of Mecamylamine can be strain-dependent in mice, with varying efficacy observed across NMRI, C57BL/6J, and BALB/c strains in the FST and TST. nih.govku.dk
Catalepsy: In other neuropsychiatric models, Mecamylamine has been shown to potentiate the cataleptic effects of neuroleptic drugs. nih.gov In studies with rats, co-administration of Mecamylamine with the antipsychotic Haloperidol resulted in a statistically significant increase in the duration of catalepsy compared to Haloperidol alone. nih.gov This finding suggests a functional interaction between the nicotinic cholinergic and dopaminergic systems in the regulation of motor control.
Table 2: Summary of Mecamylamine's Effects in Neuropsychiatric-Relevant Behavioral Models
| Behavioral Model | Animal Model | Observed Effect of Mecamylamine | Key Finding | Reference |
|---|---|---|---|---|
| Forced Swim Test (FST) | Mouse (C57BL/6J) | Decreased immobility time | Antidepressant-like effect dependent on β2 and α7 nAChR subunits. | nih.govproquest.com |
| Tail Suspension Test (TST) | Mouse (C57BL/6J) | Decreased immobility time | Antidepressant-like effect dependent on central nAChRs. | nih.govproquest.com |
| Forced Swim Test (FST) | Mouse (NMRI, BALB/c) | Increased swim distance (antidepressant-like effect) | Effect is strain-dependent. | nih.govku.dk |
| Haloperidol-Induced Catalepsy | Rat | Potentiation of catalepsy duration | Suggests interaction between nicotinic and dopaminergic systems. | nih.gov |
Brain Region-Specific Pharmacological Interventions
Effects of Local Mecamylamine Infusion on Reinforcement Pathways (e.g., Medial Habenula)
The medial habenula, a brain region dense with nicotinic receptors, has been identified as a critical node in reinforcement and addiction-related pathways. nih.govduke.edunih.gov Direct pharmacological manipulation of this nucleus with Mecamylamine has provided significant insights into its function.
Studies involving chronic, local infusion of Mecamylamine directly into the medial habenula of rats have shown that blocking nAChRs in this region significantly alters nicotine self-administration. nih.govduke.edu Interestingly, the effect is dependent on the animal's baseline level of nicotine consumption. In rats with lower baseline nicotine intake, Mecamylamine infusion tended to reduce nicotine self-administration. nih.govduke.edu Conversely, in rats with a higher baseline of intake, the same local blockade of nAChRs with Mecamylamine caused a significant and sustained increase in nicotine self-administration. nih.govduke.edu This suggests that the role of medial habenular nicotinic receptors in modulating nicotine reinforcement differs between light and heavy use patterns.
Beyond nicotine, local injections of Mecamylamine into the medial habenula have also been found to decrease methamphetamine self-administration in rats. This effect is thought to result from the blockade of α3β4-containing nAChRs, which are highly expressed in this brain area. Furthermore, the medial habenula has been pinpointed as a key locus for nicotine withdrawal; direct injection of Mecamylamine into this region is sufficient to precipitate withdrawal symptoms in nicotine-dependent mice. nih.gov
Modulation of Neuronal Excitability and Synaptic Transmission in Specific Brain Nuclei (e.g., Dorsal Raphe Nucleus)
The dorsal raphe nucleus (DRN) is the primary source of serotonin (B10506) (5-HT) in the forebrain, and its activity is crucial for mood regulation. Research using brain slice electrophysiology has revealed that Mecamylamine directly modulates the activity of DRN neurons through a sophisticated dual mechanism. nih.govnih.gov
Contrary to its function as a nicotinic antagonist, Mecamylamine has been shown to increase the firing frequency of 5-HT neurons in the DRN. nih.govnih.gov This excitatory effect is achieved by simultaneously increasing excitatory inputs and decreasing inhibitory inputs onto these neurons. Specifically, Mecamylamine enhances the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by acting on nAChRs located on glutamatergic terminals. nih.gov This action increases local glutamate (B1630785) release onto 5-HT neurons. nih.gov Concurrently, Mecamylamine decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by blocking nAChRs located on GABAergic terminals, thereby reducing local inhibitory GABA release. nih.govnih.gov
Further detailed investigation has differentiated the roles of Mecamylamine's stereoisomers. S-(+)-mecamylamine (S-mec) was found to be more effective at increasing the firing rate of 5-HT neurons than R-(-)-mecamylamine (R-mec). nih.gov S-mec appears to act as a positive allosteric modulator at α4β2 nAChRs on glutamate terminals, enhancing excitatory currents. In contrast, R-mec blocks these same receptors and also blocks α7 nAChRs on GABAergic terminals, reducing inhibitory currents. nih.gov This complex modulation makes the S-isomer more effective at exciting DRN 5-HT neurons. nih.gov
Table 3: Electrophysiological Effects of Mecamylamine in the Dorsal Raphe Nucleus (DRN)
| Parameter | Effect of Mecamylamine | Underlying Mechanism | Reference |
|---|---|---|---|
| 5-HT Neuron Firing Frequency | Increased | Net result of changes in excitatory and inhibitory inputs. | nih.govnih.gov |
| Glutamatergic Transmission (sEPSCs) | Increased frequency | Action on α4β2 nAChRs on glutamatergic terminals. | nih.gov |
| GABAergic Transmission (sIPSCs) | Decreased frequency | Blockade of α7 nAChRs on GABAergic terminals. | nih.govnih.gov |
| S-(+)-mecamylamine vs. R-(-)-mecamylamine | S-mec causes a greater increase in firing rate. | S-mec enhances sEPSCs; R-mec decreases both sEPSCs and sIPSCs. | nih.gov |
Advanced Analytical and Research Methodologies Utilizing Mecamylamine Hydrochloride 13c4,15n
Quantitative Mass Spectrometry Applications
The defined mass shift introduced by the ¹³C and ¹⁵N isotopes in Mecamylamine (B1216088) (hydrochloride)-13C4,15N makes it an ideal tool for mass spectrometry-based quantification, offering high precision and sensitivity.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and precise results. Mecamylamine (hydrochloride)-13C4,15N serves as an exemplary SIL-IS for the quantification of unlabeled mecamylamine in complex biological matrices such as plasma, urine, and tissue homogenates.
The key advantage of using a SIL-IS like this compound is that it co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical chemical and physical properties during sample extraction, and ionization in the mass spectrometer. chiron.no This co-purification and co-ionization behavior allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. chiron.noisotope.com Studies have shown that ¹³C-labeled internal standards are superior to deuterium (B1214612) (²H)-labeled standards as they are less likely to exhibit chromatographic shifts or different fragmentation patterns. nih.gov The combined labeling with four ¹³C atoms and one ¹⁵N atom in this compound provides a significant mass difference from the native compound, preventing spectral overlap while ensuring that its physicochemical behavior remains virtually identical to the analyte of interest.
Table 1: Comparison of Internal Standards for Mass Spectrometry
| Internal Standard Type | Advantages | Disadvantages |
| Homologue | Inexpensive | Different retention time and ionization efficiency |
| Deuterated SIL-IS | Similar properties to analyte | Potential for isotopic exchange, chromatographic shifts |
| ¹³C and/or ¹⁵N SIL-IS | Identical retention time, minimal isotopic effects, high mass shift | Higher synthesis cost |
This table provides a general comparison of different types of internal standards used in mass spectrometry.
Isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies in preclinical drug development. researchgate.netresearchgate.net While radiolabeled compounds like ¹¹C-mecamylamine have been used for in vivo imaging with Positron Emission Tomography (PET) to study brain distribution and pharmacokinetics, stable isotope-labeled compounds like this compound are invaluable for metabolic profiling using high-resolution mass spectrometry. nih.gov
When administered to animal models, this compound can be distinguished from endogenous compounds and its metabolic fate can be traced with high specificity. Researchers can identify and quantify the parent compound and its metabolites in various biological samples. This approach helps in understanding the metabolic pathways of mecamylamine, identifying potential drug-drug interactions, and assessing its distribution in different tissues. The stability of the ¹³C and ¹⁵N labels ensures that the isotopic signature is retained throughout the metabolic processes, providing a clear and unambiguous signal for detection.
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS/MRI) Studies
The presence of ¹³C and ¹⁵N nuclei in this compound allows for specialized NMR experiments that are not possible with the unlabeled compound.
NMR spectroscopy is a powerful technique for studying molecular interactions at an atomic level. High-resolution NMR experiments have been employed to investigate the binding of mecamylamine enantiomers to the transmembrane domain (TMD) of the human α4β2 nicotinic acetylcholine (B1216132) receptor. nih.gov These studies have revealed specific amino acid residues within the α4 and β2 subunits that interact with the different stereoisomers of mecamylamine. nih.gov
The incorporation of ¹³C and ¹⁵N labels into mecamylamine would significantly enhance such studies. Isotope-edited NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC), can be used to selectively observe the signals from the labeled mecamylamine when it is bound to its receptor. This allows for the unambiguous assignment of intermolecular contacts and the determination of the precise orientation of the drug within its binding pocket. For instance, specific interactions, such as hydrogen bonds and van der Waals contacts between the labeled atoms of mecamylamine and amino acid residues of the receptor, can be identified and characterized. nih.gov
Table 2: Exemplary NMR-Identified Interactions of Mecamylamine Enantiomers with α4β2 nAChR Transmembrane Domain Residues
| Mecamylamine Enantiomer | Interacting Residue (Subunit) | Type of Interaction |
| (S)-(+)-mecamylamine | β2-Ile287, β2-Val291 | van der Waals |
| (S)-(+)-mecamylamine | α4-Leu235, α4-Tyr238 | van der Waals |
| (R)-(−)-mecamylamine | α4-Lys246, α4-Pro240, α4-Val236 | van der Waals |
| (R)-(−)-mecamylamine | α4-Thr296 | Hydrogen Bond |
This table is based on findings from studies on unlabeled mecamylamine enantiomers and illustrates the type of data that can be obtained and enhanced with isotopic labeling. nih.gov
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. nih.gov By introducing a substrate labeled with stable isotopes like ¹³C and ¹⁵N and measuring the distribution of these isotopes in downstream metabolites, researchers can map the flow of atoms through metabolic pathways. nih.gov
While direct MFA studies using this compound are not prominently documented, the principles of ¹³C-¹⁵N dual isotopic labeling are well-established. nih.gov In a hypothetical application, cells or organisms could be exposed to this compound to trace its metabolic breakdown. The dual labeling would be particularly powerful in elucidating reactions where both carbon and nitrogen atoms are transferred, such as in transamination reactions during amino acid metabolism. nih.gov This would provide a quantitative understanding of how mecamylamine is processed and integrated into or influences cellular metabolism, with glutamate (B1630785) often being a central node for nitrogen metabolism. nih.gov
Isotopic Labeling in Early-Stage Pharmacological Research and Development
The use of isotopically labeled compounds is a cornerstone of early-stage pharmacological research. researchgate.net this compound is a prime example of a tool that can be leveraged from initial screening through to preclinical development. In high-throughput screening assays, the labeled compound can be used as a tracer to determine binding affinities for various nAChR subtypes. nih.gov As research progresses, its role as an internal standard in pharmacokinetic studies becomes critical for establishing the dose-response relationship and understanding the drug's behavior in vivo. nih.govnih.gov Furthermore, its application in metabolic studies helps in identifying potential liabilities and ensuring the safety profile of mecamylamine and related compounds before they advance to clinical trials. researchgate.net
Role in Investigating Pre-clinical Pharmacokinetics
The use of stable isotope-labeled compounds like this compound is fundamental to modern preclinical pharmacokinetic (PK) studies. These studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. The primary advantage of using a labeled compound is its utility as an internal standard in bioanalytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
In a typical preclinical PK study, the unlabeled drug is administered to animal models, and biological samples (such as blood, plasma, and tissues) are collected over time. To accurately measure the concentration of the drug in these complex biological matrices, a known quantity of the stable isotope-labeled analog, this compound, is added to each sample during processing. Because the labeled and unlabeled compounds are chemically identical, they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. However, due to the mass difference from the ¹³C and ¹⁵N isotopes, they are detected as distinct entities by the mass spectrometer. This allows for precise quantification of the unlabeled drug, as the signal from the labeled internal standard corrects for any variability or loss during sample extraction, preparation, and analysis.
Research on the pharmacokinetics of mecamylamine in rats has provided valuable data for understanding its distribution and clearance. nih.gov In one study, after intravenous administration, mecamylamine was found to clear rapidly from the blood and distribute to various organs. nih.gov The brain tissue kinetics showed a swift increase, followed by a plateau after 15 minutes, with concentrations varying by brain region. nih.gov Such detailed distribution studies are significantly enhanced by the use of labeled compounds for accurate tissue concentration measurements.
The data from these preclinical studies are crucial for building pharmacokinetic models that can predict the behavior of the drug in humans. nih.gov For instance, a one-compartment linear kinetic model was developed to describe the plasma concentrations of mecamylamine, which is vital for understanding its concentration-effect relationship. nih.gov
Below is a table summarizing key pharmacokinetic parameters of mecamylamine observed in a preclinical rat study, a type of investigation where a labeled standard like this compound is indispensable for generating accurate data.
Table 1: Preclinical Pharmacokinetic Parameters of Mecamylamine in Rats
| Parameter | Value | Significance in Preclinical Research |
|---|---|---|
| Half-life (t½) | 1.2 hours | Indicates the time taken for the drug concentration in the blood to reduce by half, signifying rapid clearance. nih.gov |
| Clearance (CL) | 1.2 L/kg/h | Measures the volume of plasma cleared of the drug per unit time, reflecting the body's efficiency in eliminating the drug. nih.gov |
| Tissue Distribution | Highest in kidney, intermediate in lung, lower in heart, liver, and brain. | Reveals where the drug accumulates in the body, providing insights into potential sites of action and toxicity. nih.gov |
| Brain Region Uptake | Higher in colliculi, hippocampus, and cortex than in cerebellum. | Suggests differential distribution within the central nervous system, which can be correlated with the density of nicotinic receptors. nih.gov |
Quality Assurance and Reference Standard Applications
In pharmaceutical research and development, quality assurance (QA) protocols are paramount. They ensure that all components of an analytical system are performing optimally and that the data generated are reliable, reproducible, and accurate. thermofisher.com A key component of QA is the use of reference standards, which are highly characterized materials used to confirm the identity, purity, and concentration of a substance.
Employment as a Certified Reference Material for Research Compound Purity and Identity
This compound serves as a Certified Reference Material (CRM) or reference standard in analytical laboratories. eurisotop.comsigmaaldrich.com A CRM is a standard that has been characterized for one or more properties with a high degree of certainty, making it suitable for calibrating equipment and validating analytical methods. mesalabs.com
The primary application of this compound as a CRM is its use as an internal standard for the quantitative analysis of mecamylamine in various samples. When conducting assays to determine the concentration of mecamylamine, the labeled compound is added at a fixed concentration to calibration standards, quality control samples, and the unknown study samples. The ratio of the analytical response of the unlabeled mecamylamine to the labeled internal standard is then used to construct a calibration curve and determine the concentration in the unknown samples. This ratiometric approach significantly improves the precision and accuracy of the assay by compensating for matrix effects and instrumental drift. thermofisher.com
Furthermore, the well-defined isotopic purity of this compound ensures its identity and distinguishes it from the native compound. This is critical for method specificity and avoiding analytical interferences. The use of such a high-purity reference material is a prerequisite for analytical method development and validation as per regulatory guidelines. synzeal.com
The table below outlines typical specifications for this compound when supplied as a research-grade reference material.
Table 2: Typical Specifications for this compound as a Reference Standard
| Specification | Typical Value | Importance in Quality Assurance |
|---|---|---|
| Chemical Purity | ≥98% | Ensures that the standard is free from significant impurities that could interfere with the analytical measurement. eurisotop.com |
| Isotopic Enrichment (¹³C) | ≥99% | Confirms the degree of labeling, which is critical for preventing cross-contribution to the unlabeled analyte's signal in mass spectrometry. eurisotop.com |
| Isotopic Enrichment (¹⁵N) | ≥98% | Provides an additional mass shift, further ensuring clear separation from the native compound and its natural isotopic distribution. eurisotop.com |
| Molecular Formula | C₇[¹³C]₄H₂₁[¹⁵N] • HCl | Defines the exact chemical composition, including the location and type of stable isotopes. |
Emerging Research Frontiers and Future Directions
Delineation of Subtype-Selective Nicotinic Acetylcholine (B1216132) Receptor Mechanisms of Action
Mecamylamine (B1216088) is known to be a relatively non-selective antagonist of nAChRs. researchgate.net However, research has indicated that its stereoisomers exhibit differential effects on various nAChR subtypes. researchgate.netnih.gov The use of Mecamylamine (hydrochloride)-13C4,15N provides a powerful tool to further dissect these subtype-selective mechanisms. The stable isotope labeling allows for the precise tracking and quantification of the compound's binding to and dissociation from specific nAChR subtypes without the confounding variables of radioactive decay.
Studies have shown that the S-(+)-mecamylamine enantiomer may have a greater affinity for α4β2 nAChRs, while the R-(-)-mecamylamine enantiomer appears to be more potent at muscle-type nAChRs. researchgate.netnih.gov Furthermore, S-(+)-mecamylamine seems to dissociate more slowly from α4β2 and α3β4 receptors compared to its R-(-) counterpart. nih.gov The application of this compound in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide high-resolution data on these interactions. For instance, 15N-labeled subunits of the nAChR can be used in NMR studies to observe the specific binding interactions with isotopically labeled mecamylamine. acs.org This approach can help to elucidate the precise molecular determinants of subtype selectivity.
The table below summarizes the differential interactions of mecamylamine stereoisomers with various nAChR subtypes, highlighting the potential for this compound to refine our understanding of these interactions.
| nAChR Subtype | Mecamylamine Stereoisomer | Observed Effect | Research Implication for this compound |
| α4β2 | S-(+)-mecamylamine | Higher affinity and slower dissociation rate. researchgate.netnih.gov | Precise quantification of binding kinetics and affinity using labeled compound. |
| α3β4 | S-(+)-mecamylamine | Slower dissociation rate compared to R-(-)-mecamylamine. nih.gov | Elucidation of the structural basis for prolonged receptor blockade. |
| Muscle-type | R-(-)-mecamylamine | Appears to be more sensitive to this isomer. nih.gov | Investigation of the molecular basis for peripheral side effects. |
| Neuronal (general) | Both | Prolonged inhibition at low micromolar concentrations. nih.gov | Detailed characterization of the non-competitive, voltage-dependent block. nih.gov |
Integration of Isotopically Labeled Mecamylamine in Systems-Level Neuropharmacological Investigations
The ability of mecamylamine to cross the blood-brain barrier makes it a valuable tool for studying the role of central nAChRs in various neuropsychiatric disorders. nih.gov The development of pharmacokinetic-pharmacodynamic (PK/PD) models is crucial for understanding the relationship between drug concentration and its effects on cognitive and physiological functions. nih.gov this compound is an invaluable asset in these systems-level investigations.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, allowing for highly accurate and precise measurements of drug concentrations in plasma and other biological matrices. By administering this compound, researchers can overcome the challenges of endogenous interference and matrix effects, leading to more robust PK/PD models. nih.gov This enhanced precision is critical for correlating plasma concentrations of mecamylamine with its effects on cognitive functions, such as short-term working memory and visual coordination. nih.gov
Furthermore, the insights gained from such studies can inform the design of future clinical trials using mecamylamine as a pharmacological challenge to test the efficacy of novel compounds targeting the nicotinic cholinergic system. nih.gov The use of this compound in preclinical studies allows for a more reliable extrapolation of pharmacokinetic data to human studies.
The following table outlines key pharmacokinetic and pharmacodynamic parameters of mecamylamine that can be more accurately determined using its isotopically labeled form.
| Parameter | Description | Relevance of this compound |
| Clearance | The rate at which the drug is removed from the body. nih.gov | Accurate quantification leads to more reliable clearance values. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov | Precise measurement of plasma concentrations improves the accuracy of this parameter. |
| EC50 | The concentration of a drug that gives half-maximal response. nih.gov | Enhanced accuracy in correlating plasma concentrations with pharmacodynamic effects. |
| Concentration-Effect Relationship | The relationship between the concentration of the drug at the site of action and the resulting effect. nih.gov | More precise definition of this relationship for various cognitive and physiological endpoints. |
Development of Advanced Pharmacological Probes and Research Tools Based on Mecamylamine Derivatives
The chemical structure of mecamylamine provides a scaffold for the synthesis of novel analogs with potentially improved subtype selectivity and pharmacological properties. nih.govnih.gov this compound can serve as a crucial starting material or internal standard in the development of these advanced research tools.
The synthesis of new mecamylamine analogs allows for the exploration of structure-activity relationships, which can lead to the identification of compounds with greater potency and selectivity for specific nAChR subtypes. nih.govnih.gov For example, modifications to the methyl groups on the mecamylamine structure have been shown to influence its antagonist activity. nih.gov By using this compound in these synthetic pathways, researchers can create novel labeled compounds for use in binding assays and functional studies, facilitating the characterization of their interactions with nAChRs.
A particularly promising area of development is the creation of novel positron emission tomography (PET) ligands based on the mecamylamine structure. nih.gov PET is a powerful in vivo imaging technique that allows for the visualization and quantification of neurotransmitter receptors in the living brain. nih.gov The development of a successful PET ligand requires a compound with suitable pharmacokinetic properties, including rapid brain penetration and specific binding to the target receptor. nih.gov Preliminary studies have suggested that mecamylamine possesses qualities that make it a good candidate for radiolabeling, such as with Carbon-11. nih.gov The use of this compound as a reference standard in the development and validation of such PET tracers would be invaluable for ensuring the accuracy and reliability of the imaging data.
Q & A
Basic Research Questions
Q. How should researchers handle and store Mecamylamine (hydrochloride)-13C4,15N to ensure safety and stability?
- Methodological Answer :
- Handling : Use tightly sealed goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid dust generation during weighing .
- Storage : Keep containers tightly sealed in a ventilated, locked area. Store away from oxidizing agents to prevent hazardous reactions (e.g., decomposition into HCl gas or nitrogen oxides) .
- Decontamination : Wash skin with soap and water immediately after exposure. For spills, use inert absorbents and dispose of waste according to local regulations .
Q. Why are 13C4 and 15N isotopic labels incorporated into Mecamylamine hydrochloride, and how does this impact experimental design?
- Methodological Answer :
- Purpose : The 13C and 15N labels enable precise tracking of the compound in metabolic studies (e.g., quantifying neuronal uptake) or receptor binding assays using mass spectrometry (LC-MS/MS) .
- Experimental Design : Use labeled standards to differentiate endogenous vs. exogenous mecamylamine in biological matrices. Ensure isotopic purity (>98%) via NMR or high-resolution MS .
Q. What are the key steps to confirm isotopic purity and chemical integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
LC-HRMS : Verify molecular ion clusters ([M+H]+) to confirm 13C4 and 15N incorporation.
NMR : Compare 13C-NMR shifts to unlabeled analogs to assess isotopic enrichment .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) to monitor decomposition products (e.g., CO, HCl) using gas chromatography .
Advanced Research Methodologies
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles of Mecamylamine-13C4,15N?
- Methodological Answer :
- Troubleshooting :
Receptor Assay Optimization : Account for noncompetitive antagonism by pre-incubating nAChRs with the labeled compound to ensure equilibrium binding .
Pharmacokinetic Modeling : Use compartmental models to correlate plasma concentrations (measured via LC-MS) with tissue distribution, adjusting for blood-brain barrier permeability .
Q. What strategies are recommended for studying the environmental impact of Mecamylamine-13C4,15N in aquatic systems?
- Methodological Answer :
- Ecotoxicity Testing :
Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to trace concentrations (ppb level) and quantify tissue uptake via isotope ratio MS .
Degradation Studies : Simulate photolysis/hydrolysis conditions and analyze breakdown products (e.g., chlorinated derivatives) using HPLC-UV .
- Regulatory Compliance : Classify the compound as "slightly hazardous" (Water Hazard Class 1) and restrict disposal into sewage systems .
Q. How can cross-reactivity of Mecamylamine-13C4,15N with non-neuronal receptors be minimized in high-throughput screens?
- Methodological Answer :
- Assay Design :
Selective Buffers : Use low-calcium buffers to reduce interference with muscarinic or adrenergic receptors .
Counter-Screening : Test against off-target panels (e.g., GPCRs, ion channels) to identify and subtract nonspecific binding .
- Data Normalization : Apply Z-factor scoring to distinguish true hits from background noise in automated screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
